8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid
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Overview
Description
8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid is a chemical compound with the molecular formula C14H6BrO4. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 2nd position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid typically involves the bromination of 3-oxobenzo[f]chromene-2-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 8th position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydroxyl groups replacing the carbonyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-oxo-2H-chromene-3-carboxylic acid
- 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid
- 8-Bromo-3-oxo-3H-benzo[f]chromene-2-carboxylate
Uniqueness
8-Bromo-3-oxobenzo[f]chromene-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
8-bromo-3-oxobenzo[f]chromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO4/c15-8-2-3-9-7(5-8)1-4-12-10(9)6-11(13(16)17)14(18)19-12/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIGKEZULOGALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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